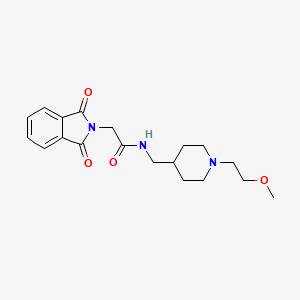

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-26-11-10-21-8-6-14(7-9-21)12-20-17(23)13-22-18(24)15-4-2-3-5-16(15)19(22)25/h2-5,14H,6-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLIUIFSANNHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide , with the CAS number 953992-06-8 , is a synthetic derivative of isoindoline and has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 359.4 g/mol

- Structure : The compound features a complex structure that includes a dioxoisoindoline moiety and a piperidine ring, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, primarily in the context of cancer treatment and neuroprotection.

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. It appears to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Mechanism of Action :

- HSP90 Inhibition : The compound has been shown to inhibit Heat Shock Protein 90 (HSP90), which is crucial for the stability of many oncogenic proteins. By disrupting HSP90 function, the compound can lead to the degradation of these proteins, thereby inhibiting tumor growth .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways, which are essential for programmed cell death.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant tumor reduction in xenograft models | In vivo testing on mice with human tumor xenografts |

| Study 2 | Induced apoptosis in various cancer cell lines | In vitro assays using breast and lung cancer cell lines |

| Study 3 | Showed potential neuroprotective effects in models of neurodegeneration | In vitro studies on neuronal cell cultures exposed to oxidative stress |

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.

Mechanism :

- Antioxidant Activity : The compound may exert protective effects by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal tissues.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected Acetamide Derivatives

Key Observations :

- The target compound’s 2-methoxyethyl-piperidine substitution distinguishes it from analogs with aryl (e.g., 3-methoxyphenethyl ) or carbonyl (e.g., fluorobenzoyl ) groups.

- The absence of electron-withdrawing groups (e.g., chloro in ) or additional hydrogen-bond acceptors (e.g., hydroxyimino in ) may reduce metabolic degradation or enhance target binding specificity.

Key Observations :

- The target compound’s synthesis likely parallels methods for related dioxoisoindolin acetamides, involving phthalic anhydride and acetic acid under reflux to form the isoindolin ring .

- Piperidine substitutions (e.g., 2-methoxyethyl) may require additional steps, such as nucleophilic substitution or reductive amination, as seen in piperidine-functionalized analogs .

Physicochemical and Pharmacokinetic Predictions

- Lipophilicity : The 2-methoxyethyl group on the piperidine likely reduces logP compared to aryl-substituted analogs (e.g., 3-methoxyphenethyl ), enhancing aqueous solubility.

- Metabolic Stability: The absence of labile groups (e.g., ester or hydroxyimino ) suggests slower hepatic clearance compared to more polar derivatives.

- Stereoelectronic Effects : The dioxoisoindolin core may engage in charge-transfer interactions, similar to phthalimide-based drugs like thalidomide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.